molecular formula C19H20ClN3O5S B2929741 N-(4-chloro-2-cyanophenyl)-4-((2,6-dimethylmorpholino)sulfonyl)-5-methylfuran-2-carboxamide CAS No. 1207018-21-0

N-(4-chloro-2-cyanophenyl)-4-((2,6-dimethylmorpholino)sulfonyl)-5-methylfuran-2-carboxamide

Cat. No. B2929741
CAS RN: 1207018-21-0
M. Wt: 437.9
InChI Key: WQHLMHBUQBWWON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-cyanophenyl)-4-((2,6-dimethylmorpholino)sulfonyl)-5-methylfuran-2-carboxamide is a useful research compound. Its molecular formula is C19H20ClN3O5S and its molecular weight is 437.9. The purity is usually 95%.
BenchChem offers high-quality N-(4-chloro-2-cyanophenyl)-4-((2,6-dimethylmorpholino)sulfonyl)-5-methylfuran-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chloro-2-cyanophenyl)-4-((2,6-dimethylmorpholino)sulfonyl)-5-methylfuran-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The study by Schöllkopf, Schröder, and Blume (1973) discusses the synthesis of N-substituted formamides, which could be relevant to the synthesis of the compound . They detail methods for converting carbonyl compounds into higher carboxylic acids (Schöllkopf, Schröder, & Blume, 1973).

  • Derivative Synthesis : Another study relevant to the synthesis of complex organic compounds is by Ignatovich et al. (2019), who synthesized carboxamides and sulfonamides containing various alkyl and heterocyclic fragments (Ignatovich, Ermolinskaya, Olkhovik, Matveenko, & Koroleva, 2019).

Biological and Pharmacological Applications

Chemical Reactions and Interactions

properties

IUPAC Name

N-(4-chloro-2-cyanophenyl)-4-(2,6-dimethylmorpholin-4-yl)sulfonyl-5-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O5S/c1-11-9-23(10-12(2)27-11)29(25,26)18-7-17(28-13(18)3)19(24)22-16-5-4-15(20)6-14(16)8-21/h4-7,11-12H,9-10H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQHLMHBUQBWWON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=C(OC(=C2)C(=O)NC3=C(C=C(C=C3)Cl)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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